![molecular formula C11H9NO3 B1270161 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde CAS No. 68301-75-7](/img/structure/B1270161.png)
2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde
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Description
“2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde” is a compound used for proteomics research . It has a molecular formula of C11H9NO3 and a molecular weight of 203.20 .
Molecular Structure Analysis
The molecular structure of “2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde” consists of a chromene ring system with an amino group at the 2-position, a methyl group at the 6-position, and a carbaldehyde group at the 3-position .
Scientific Research Applications
Synthesis of Derivatives
The compound is used in the synthesis of 2-amino-4H-chromene derivatives. These derivatives are synthesized using MNPs@Cu as an effective and reusable magnetic nanocatalyst . The procedure gives the desired products in high-to-excellent yields in short reaction times .
Enantioselective Synthesis
A chiral Ni(II) complex and p-TSOH are used to form enantioenriched 4H-chromenes from ortho-quinone methides (o-QMs) and dicarbonyls, providing the desired products in up to 95% ee . This method is compatible with various b-ketoester substrates .
Antiviral Studies
The compound has been studied for its antiviral properties . However, the specific details of these studies are not readily available.
Biological Activities
Functionalized 4H-chromenes, which can be synthesized from this compound, display a broad spectrum of biological activities . These include acting as cell-proliferation inhibitors, apoptosis inducers, and neuropeptide Y Y5 receptor antagonists .
Pharmaceutical Applications
The chromene skeleton, which includes this compound, is widespread in natural products and medicinal agents . The diverse biological activities of chromene derivatives have intrigued pharmacologists and chemists .
Industrial Applications
Chromene compounds, including this one, are used in various industries such as pharmaceuticals, biodegradable agrochemicals, pigments, and cosmetics .
properties
IUPAC Name |
2-amino-6-methyl-4-oxochromene-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6-2-3-9-7(4-6)10(14)8(5-13)11(12)15-9/h2-5H,12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOLPKRXZRWAFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C(C2=O)C=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363141 |
Source
|
Record name | 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde | |
CAS RN |
68301-75-7 |
Source
|
Record name | 2-Amino-6-methyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68301-75-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-amino-6-methyl-4-oxo-4H-chromene-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40363141 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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